molecular formula C9H16O2 B1581841 3-Nonenoic acid CAS No. 4124-88-3

3-Nonenoic acid

Cat. No. B1581841
CAS RN: 4124-88-3
M. Wt: 156.22 g/mol
InChI Key: ZBPYTVBKHKUNHG-UHFFFAOYSA-N
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Description

3-Nonenoic acid is a carboxylic acid with a non-conjugated C=C double bond . It has the empirical formula C9H16O2, a CAS number of 4124-88-3, and a molecular weight of 156.22 . It is used as a biochemical reagent for life science related research .


Molecular Structure Analysis

The molecular structure of 3-Nonenoic acid consists of a nine-carbon chain with a double bond between the sixth and seventh carbons, and a carboxylic acid group at the end of the chain . The SMILES string representation is CCCCCC=CCC(O)=O .


Physical And Chemical Properties Analysis

3-Nonenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 261.4±9.0 °C at 760 mmHg, and a flash point of 158.7±13.9 °C . It has a molar refractivity of 45.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 165.3±3.0 cm3 .

Scientific Research Applications

Medicine: Antimicrobial Agent

3-Nonenoic acid has potential applications in medicine due to its antimicrobial properties. It can be used in the formulation of topical treatments as an antimicrobial agent . This application is particularly valuable in the development of new treatments for infections where traditional antibiotics are less effective due to resistance.

Agriculture: Pesticide

In agriculture, 3-Nonenoic acid serves as a non-systemic insecticide, miticide, and herbicide . Its effectiveness in controlling pests helps protect crops and maintain food production levels, making it a vital component in agricultural chemical products.

Food Industry: Flavoring Agent

The food industry utilizes 3-Nonenoic acid in the production of esters for artificial flavorings . Its ability to impart distinct flavors makes it a valuable ingredient in the creation of a variety of food products, enhancing consumer experience.

Cosmetics: Fragrance Component

3-Nonenoic acid is used in the cosmetics industry as a component of fragrances . Its unique scent profile allows for the creation of diverse and appealing cosmetic products, from perfumes to scented lotions.

Environmental Science: Biodegradation Studies

The biodegradability of 3-Nonenoic acid makes it an interesting subject for environmental science research . Studies on its breakdown by microorganisms can provide insights into reducing the environmental impact of various chemicals.

Industrial Manufacturing: Plasticizer Precursor

3-Nonenoic acid acts as a precursor in the production of plasticizers , which are added to plastics to increase their flexibility. This application is crucial in manufacturing a wide range of pliable plastic products used in numerous industries.

Safety And Hazards

3-Nonenoic acid is classified as a skin corrosive substance. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(E)-non-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPYTVBKHKUNHG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nonenoic acid

CAS RN

4124-88-3, 28163-88-4
Record name 3-Nonenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonenoic acid, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonenoic acid
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Non-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-NONENOIC ACID, (3E)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-nonenoic acid ethyl ester in fruit aroma?

A1: Research indicates that 3-nonenoic acid ethyl ester plays a crucial role in the aroma profile of Chaenomeles sinensis fruits during storage. While initially not a dominant aroma component, its relative content significantly increases over time. After 90 days of storage at 8°C, it becomes a critical aroma component, reaching 21.67% of the total volatile compounds. This suggests that the esterification of 3-nonenoic acid during storage contributes to the evolving aroma profile of the fruit. []

Q2: Can you describe a synthetic route for producing 2-nonen-4-olide, a related compound, and its odor profile?

A2: 2-nonen-4-olide, structurally similar to 3-nonenoic acid, can be synthesized efficiently in three steps starting from heptanal. First, a Knoevenagel condensation of malonic acid and heptanal yields (E)-3-nonenoic acid. This is followed by oxidation with performic acid, leading to 3-hydroxynonan-4-olide via a process involving lactonization. Finally, reacting the lactone with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) results in the elimination product, 2-nonen-4-olide. [] This compound exhibits an oily, coconut-like, and rancid odor, as confirmed by GC-olfactory analysis and sniffing blotter tests. []

Q3: Are there any studies on the autoxidation of 3-nonenoic acid methyl ester?

A3: While the provided research doesn't directly investigate 3-nonenoic acid, a study explored the autoxidation of its close analog, 3-nonenoic acid methyl ester, in the presence of methanol and protons. [] This research aimed to understand the oxidative degradation pathways and the influence of reaction conditions on the formation of hydroperoxide isomers. This information could be valuable when considering the stability and potential degradation products of 3-nonenoic acid itself, especially in similar conditions.

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